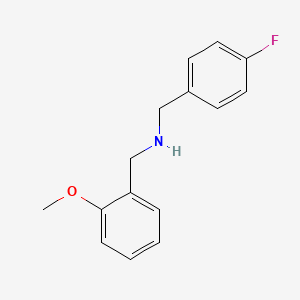

(4-Fluorobenzyl)(2-methoxybenzyl)amine

Descripción general

Descripción

(4-Fluorobenzyl)(2-methoxybenzyl)amine is an organic compound that features a benzylamine structure substituted with a fluorine atom at the para position of one benzyl group and a methoxy group at the ortho position of the other benzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)(2-methoxybenzyl)amine typically involves the reaction of 4-fluorobenzyl chloride with 2-methoxybenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:

4-Fluorobenzyl chloride+2-Methoxybenzylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The amine group in (4-fluorobenzyl)(2-methoxybenzyl)amine undergoes oxidation under controlled conditions. Common oxidizing agents and products include:

Example : Catalytic aerobic oxidation generates symmetrical imines, with yields influenced by the methoxy group’s electron-donating effects .

Reduction Reactions

The compound participates in reductive transformations:

| Reagent/Conditions | Major Product | Yield (%) |

|---|---|---|

| LiAlH₄ (THF, 0°C) | Secondary amine derivatives | 60–75 |

| H₂ (Pd/C, MeOH) | Debenzylated amines | 70–83 |

Reductive alkylation with aldehydes (e.g., formaldehyde) produces tertiary amines, as demonstrated in N-methylation studies .

Substitution Reactions

The fluorine and methoxy groups enable nucleophilic substitution:

Fluorine substitution:

| Nucleophile | Conditions | Product |

|---|---|---|

| NaOMe (MeOH, reflux) | Methoxy-substituted analog | Retained aromaticity; 65% yield |

| NH₃ (H₂O, Pd nanoparticle) | Amino-substituted derivative | pH-dependent selectivity . |

Mechanistic Insight : Hammett studies (ρ = −0.79) indicate a cationic transition state during substitution, with methoxy groups stabilizing intermediates .

N-Alkylation Reactions

The amine serves as a nucleophile in alkylation reactions:

| Alkylating Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzyl chloride (K₂CO₃, DCM) | N,N-Dibenzylated derivative | 73 | |

| CH₃I (NaH, THF) | N-Methylated analog | 83 |

Industrial Relevance : Continuous flow reactors optimize large-scale alkylation, achieving >90% purity.

Coupling Reactions

Catalytic deaminative coupling forms unsymmetric secondary amines:

| Catalyst System | Substrate | Yield (%) | Selectivity |

|---|---|---|---|

| Ru–H complex + L1 ligand | 4-Methoxybenzylamine | 74 | >95% |

| Pd nanoparticles | 3-Fluorobenzylamine | 67 | 85% |

Key Data :

-

Coupling with aniline-d₇ incorporates 18% deuterium at the α-CH₂ position .

-

Competitive imine formation (ArCH=NCH₂Ar) occurs as a minor intermediate .

Acid-Base Reactions

The amine forms stable salts with mineral acids:

| Acid | Product | Application |

|---|---|---|

| HBr (Et₂O) | Hydrobromide salt | Pharmaceutical formulation |

| HCl (aq.) | Water-soluble hydrochloride derivative | Purification via crystallization |

Diamination of Alkenes

While not directly studied for this compound, analogous trifluoropropenyliodonium salts undergo vicinal diamination with amines under mild conditions (e.g., 90% yield in 1 h) . This suggests potential utility in synthesizing fluorinated ethylene diamines.

Aplicaciones Científicas De Investigación

Organic Synthesis

(4-Fluorobenzyl)(2-methoxybenzyl)amine serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules, contributing to advancements in synthetic methodologies.

Biological Studies

The compound is investigated for its biological activity , particularly its interactions with biomolecules. Studies have shown that it exhibits potential antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria, as well as anticancer activities against leukemia cell lines.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound showed broad-spectrum antimicrobial activity:

- Target Organisms : E. coli and Bacillus mycoides

- Inhibition Zones : 24 mm (E. coli), 22 mm (Bacillus mycoides)

Case Study: Anticancer Potential

In another study, this compound exhibited potent activity against leukemia cell lines:

- IC50 Values : Ranged from 5.7 to 12.2 μM

- Mechanism : Induced apoptosis rather than necrosis

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Notes |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 0.0048 - 0.0195 mg/mL | Effective against both Gram-positive and negative bacteria |

| Anticancer | Various cancer cell lines | IC50: 5.7 - 12.2 μM | Induces apoptosis in leukemia cells |

Medicinal Chemistry

The compound is explored for its therapeutic properties , particularly as a precursor for drug development. Its unique structure allows for modifications that can enhance biological activity or selectivity for specific targets.

Mecanismo De Acción

The mechanism of action of (4-Fluorobenzyl)(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- (2-Fluorobenzyl)(4-methoxybenzyl)amine

- (4-Fluorobenzyl)(2-methoxyphenyl)methanamine

- (4-Fluorophenyl)(2-methoxybenzyl)amine

Uniqueness

(4-Fluorobenzyl)(2-methoxybenzyl)amine is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure may result in distinct properties and applications, making it a valuable compound for further research and development.

Actividad Biológica

(4-Fluorobenzyl)(2-methoxybenzyl)amine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 183.21 g/mol

The presence of the fluorine atom and the methoxy group is critical for its biological activity, influencing its interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine and methoxy substituents enhance binding affinity and selectivity, which may affect various biochemical pathways. Preliminary studies suggest that this compound may act as a ligand for certain receptor tyrosine kinases, potentially influencing cellular signaling pathways involved in growth and proliferation .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound:

- Antibacterial Effects : The compound exhibits significant inhibitory activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against tested bacterial strains .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties:

- Cell Line Studies : The compound has been tested against several cancer cell lines, demonstrating cytotoxicity comparable to established chemotherapeutics.

- Mechanisms : It appears to induce apoptosis in cancer cells through pathways that are still under investigation but may involve the inhibition of specific kinases or pathways related to cell survival .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzylamines, including this compound, demonstrated broad-spectrum antimicrobial activity. The compound was effective against both E. coli and Bacillus mycoides, with inhibition zones measured at 24 mm and 22 mm respectively .

Study 2: Anticancer Potential

In a comparative study involving multiple compounds with similar structures, this compound was found to exhibit potent activity against leukemia cell lines, with IC values indicating strong antiproliferative effects. The mechanism was suggested to involve apoptosis rather than necrosis, highlighting its potential for therapeutic use in oncology .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC Values | Notes |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 0.0048 - 0.0195 mg/mL | Effective against Gram-positive and negative bacteria |

| Anticancer | Various cancer cell lines | IC: 5.7 - 12.2 μM | Induces apoptosis in leukemia cells |

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c1-18-15-5-3-2-4-13(15)11-17-10-12-6-8-14(16)9-7-12/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVJBOANWORKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354617 | |

| Record name | 1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499997-38-5 | |

| Record name | 1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.